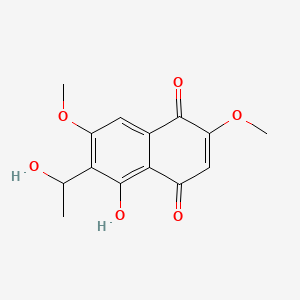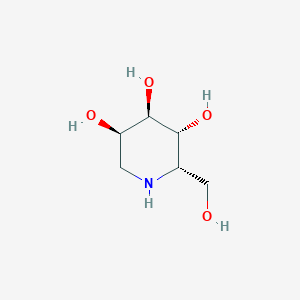
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and various reagents to introduce the hydroxymethyl and hydroxyl groups. Common synthetic routes include:
Hydroxylation Reactions: Using oxidizing agents to introduce hydroxyl groups.
Hydroxymethylation Reactions: Using formaldehyde or other carbonyl compounds to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and hydroxymethylation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is essential to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A compound with a similar hydroxyl group arrangement but different ring structure.
Sorbitol: A sugar alcohol with multiple hydroxyl groups, used as a sweetener and in various industrial applications.
Uniqueness
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is unique due to its specific piperidine ring structure combined with hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
| 84518-54-7 | |
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
LXBIFEVIBLOUGU-SLPGGIOYSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/no-structure.png)
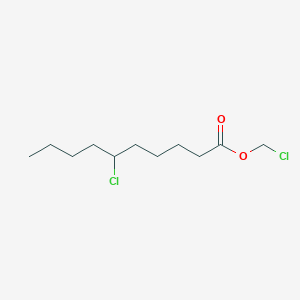
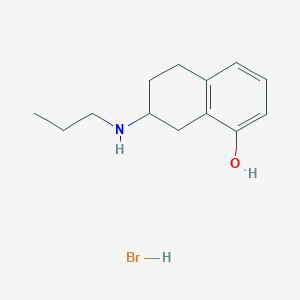
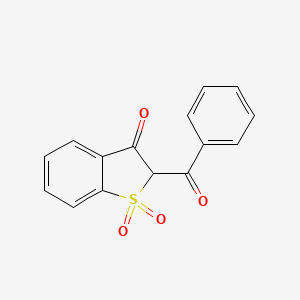
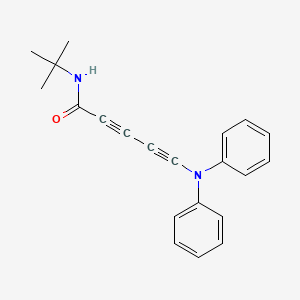


![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
